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Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester

Polymerization kinetics Half-life temperature Low-temperature initiation

Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester, universally known as tert-Butyl peroxy-2-ethylhexanoate (TBPEH; commercial designations: Trigonox® 21S, Luperox® 26, PEROXAN PO), is a monofunctional peroxyester that serves as a medium-temperature free-radical initiator for vinyl monomer polymerization and as a high-temperature curing agent for unsaturated polyester resins. With a 10-hour half-life temperature of 72 °C in chlorobenzene and an activation energy of 124.9 kJ/mol, TBPEH offers a distinct window of thermal reactivity that positions it between ultra-fast low-temperature peroxyesters and slower, higher-temperature dialkyl peroxides.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 3006-82-4
Cat. No. B1580818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester
CAS3006-82-4
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OOC(C)(C)C
InChIInChI=1S/C12H24O3/c1-6-8-9-10(7-2)11(13)14-15-12(3,4)5/h10H,6-9H2,1-5H3
InChIKeyWYKYCHHWIJXDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester (CAS 3006-82-4): What Procurement Teams Need to Know


Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester, universally known as tert-Butyl peroxy-2-ethylhexanoate (TBPEH; commercial designations: Trigonox® 21S, Luperox® 26, PEROXAN PO), is a monofunctional peroxyester that serves as a medium-temperature free-radical initiator for vinyl monomer polymerization and as a high-temperature curing agent for unsaturated polyester resins . With a 10-hour half-life temperature of 72 °C in chlorobenzene and an activation energy of 124.9 kJ/mol, TBPEH offers a distinct window of thermal reactivity that positions it between ultra-fast low-temperature peroxyesters and slower, higher-temperature dialkyl peroxides . This quantitatively definable reactivity window is the primary basis for its differentiated selection in industrial polymerization processes.

Why Generic Substitution Fails: Quantified Reactivity Gaps Between TBPEH and Its Closest Analogs


Organic peroxide initiators cannot be interchanged based on structural similarity alone; their value is defined by the temperature-dependent kinetics of O–O bond homolysis and the subsequent radical-generation efficiency. TBPEH, tert-butyl peroxybenzoate (TBPB), di-tert-butyl peroxide (DTBP), tert-butyl peroxypivalate (TBPP), and dibenzoyl peroxide (BPO) share tert-butoxy or benzoyloxy radical output, yet their half-life temperatures span a range exceeding 70 °C and their initiator efficiencies diverge by a factor greater than two [1]. Selecting the incorrect analog results directly in altered polymerization rates, shifted molecular-weight distributions, or unreacted monomer carryover — all quantifiable process penalties. The evidence items below demonstrate precisely where TBPEH occupies a unique, measurable position within this continuum, enabling scientific selection based on numeric performance margins rather than qualitative vendor claims [2].

Product-Specific Quantitative Differentiation: TBPEH Versus Closest Initiator Analogs


Half-Life Temperature: TBPEH Activates 32 °C Lower Than TBPB, Enabling Milder Process Conditions

The 10-hour half-life temperature in chlorobenzene is the most widely used industrial metric for initiator selection. TBPEH reaches its 10-hour half-life at 72 °C, compared to 104 °C for tert-butyl peroxybenzoate (TBPB) — a quantified difference of 32 °C. This gap widens at the 1-hour half-life (91 °C vs. 124 °C; Δ = 33 °C) and at the 0.1-hour point (113 °C vs. ~165 °C for TBPB 1-minute half-life; Δ ≈ 52 °C) [1][2]. In practical terms, TBPEH can deliver the same radical flux as TBPB at a reactor temperature 30–50 °C lower, reducing energy input and thermal degradation of heat-sensitive monomers.

Polymerization kinetics Half-life temperature Low-temperature initiation

Initiator Efficiency: TBPEH Outperforms TBPP by a Factor of 1.52 in High-Pressure Ethene Polymerization

In a continuously operated stirred-tank reactor (CSTR) at 2000 bar and 150–250 °C, the initiator efficiency (f) — defined as the fraction of primary radicals that add to monomer — was determined for three peroxides [1]. TBPEH exhibited f = 0.64, compared to f = 0.42 for tert-butyl peroxypivalate (TBPP) and f ≈ 1.0 for di-tert-butyl peroxide (DTBP). Thus, TBPEH provides 52% more polymerizable radicals per decomposed molecule than TBPP, while DTBP achieves near-unity efficiency but requires significantly higher temperatures for decomposition due to its dialkyl peroxide structure. TBPEH occupies the optimum middle ground: substantially higher efficiency than the faster-decomposing TBPP, yet it activates at far lower temperatures than the high-efficiency DTBP.

Initiator efficiency LDPE production Radical yield

Activation Energy: TBPEH’s Lower Barrier (124.9 vs. ~138 kJ/mol) Accelerates Radical Generation Relative to TBPB

TBPEH exhibits an activation energy (Ea) of 124.9 kJ/mol for thermal decomposition, as consistently reported across multiple technical data sheets and publications [1]. In contrast, TBPB has an established Ea of approximately 138 kJ/mol (33 kcal/mol) . The 13 kJ/mol difference implies that TBPEH’s decomposition rate rises more steeply with temperature, and at a given moderate temperature (e.g., 90 °C), TBPEH generates radicals at a markedly higher rate. This intrinsic kinetic advantage enables faster reaction light-off and supports shorter cycle times in batch polymerization, directly enhancing reactor throughput.

Activation energy Decomposition kinetics Process intensification

Self-Accelerating Decomposition Temperature (SADT): TBPEH’s 35 °C SADT vs. TBPB’s ~60 °C Dictates Handling and Reactivity Trade-offs

The Self-Accelerating Decomposition Temperature (SADT) defines the lowest ambient temperature at which a peroxide in its commercial packaging may undergo auto-accelerating decomposition within one week. TBPEH has a well-characterized SADT of 35 °C, with a control temperature of 20 °C and emergency temperature of 25 °C [1]. In contrast, TBPB’s SADT is approximately 60 °C [2]. The 25 °C difference means that TBPEH requires refrigerated storage and transport, representing a higher handling cost. However, this lower thermal stability is the direct mechanistic consequence of its faster radical-generation kinetics — the very property that delivers lower half-life temperatures and higher process reactivity. The procurement decision must weigh the operational cost of cold-chain logistics against the productivity gain from lower initiation temperatures.

Thermal safety SADT Storage and transport

Reactivity Benchmarking Against Dibenzoyl Peroxide (BPO): Comparable Activity Profile Permits Direct Formulation Substitution with Lower Initiation Temperature

According to the manufacturer Nouryon, Trigonox® 21 (TBPEH) exhibits activity comparable to that of dibenzoyl peroxide (Perkadox® L-W75) in thermoset curing . This qualitative equivalence is supported by quantitative half-life data: BPO’s 10-hour half-life is 73 °C and its 1-hour half-life is 92 °C [1], values that are within 1–2 °C of TBPEH’s 72 °C and 91 °C, respectively. However, TBPEH’s 0.1-hour half-life of 113 °C is substantially lower than BPO’s 1-minute half-life of 131 °C, indicating that TBPEH generates radicals faster in the short-time, high-temperature regime. This combination — activity parity at sustained processing temperatures combined with a faster burst at elevated temperatures — makes TBPEH a viable drop-in replacement for BPO in unsaturated polyester resin curing, with the added advantage of reduced peak exotherm temperature.

BPO substitution Curing agent Unsaturated polyester resin

Best Research and Industrial Application Scenarios for TBPEH (CAS 3006-82-4)


High-Pressure Low-Density Polyethylene (LDPE) Tubular and Autoclave Processes

TBPEH is an industry-standard initiator for LDPE production, operating at 180–230 °C and 2000–3000 bar. Its initiator efficiency of 0.64 in ethene polymerization means that 64% of primary radicals contribute to chain propagation, providing a predictable radical flux for molecular-weight control. TBPEH is typically co-fed with higher-temperature peroxides such as DTBP or TBPB to maintain uniform initiation across the reactor temperature profile, leveraging its intermediate half-life temperature (72 °C for 10 h) to sustain radical generation from the reactor inlet through the exotherm peak.

Acrylic and Methacrylic Ester (Co)Polymerization (80–150 °C)

The 10-hour half-life of 72 °C positions TBPEH optimally for solution, bulk, and suspension polymerization of acrylates and methacrylates . Its activation energy of 124.9 kJ/mol ensures a steep rate increase with temperature, enabling rapid light-off at the target process temperature of 80–150 °C. Because TBPEH decomposition generates tert-butoxy radicals that do not introduce aromatic byproducts, it is preferred for transparent acrylics (e.g., PMMA for optical applications) where BPO-derived benzoic acid residues would cause discoloration.

Styrene (Co)Polymerization with BPO-Equivalent Kinetics

In suspension polymerization of styrene at approximately 90 °C, TBPEH provides activity comparable to dibenzoyl peroxide (BPO) . The near-identical 1-hour half-life temperatures (TBPEH: 91 °C; BPO: 92 °C) allow direct formulation substitution without re-optimization of the temperature program. TBPEH’s lower 0.1-hour half-life temperature (113 °C vs. 131 °C for BPO) offers the added benefit of faster residual monomer reduction during the finishing stage, decreasing volatile organic compound (VOC) content in the final polymer bead.

High-Temperature Curing of Unsaturated Polyester (UP) Resins (120–160 °C)

TBPEH serves as a preferred curing agent for UP resin hot-press molding formulations (SMC, BMC) in the 120–160 °C range . When compared to TBPB-based curing (requiring >150 °C for equivalent cure speed), TBPEH reduces the press temperature by 20–30 °C, cutting energy costs and mold heating time. In combination with cobalt accelerators, TBPEH can also be activated at temperatures as low as 60 °C for ambient-cure coating and filament-winding applications, a versatility not available from TBPB alone.

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